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Compound Name: Z-Ser(Tos)-Ome

CAS No.: 1492-52-0; 21142-81-4

Cat. No.: B2505265

Get Quote

Introduction: The Strategic Importance of Z-
Ser(Tos)-Ome in Peptide Chemistry
In the field of peptide synthesis and the development of peptide-based therapeutics, the

strategic manipulation of amino acid side chains is of paramount importance. Unwanted side

reactions can terminate a synthetic route, generate complex impurities, and drastically reduce

yields.[1] The hydroxyl group of serine, a primary alcohol, is a potent nucleophile that requires

robust protection to prevent undesired acylation during peptide coupling steps. This guide

provides a detailed technical overview of the synthesis of N-benzyloxycarbonyl-O-tosyl-L-serine

methyl ester, or Z-Ser(Tos)-Ome, a critical building block for advanced peptide modifications.

The Z-Ser(Tos)-Ome derivative is uniquely valuable because the tosyl (Tos) group is not

merely a protecting group; it is an excellent leaving group.[2] This transforms the inert hydroxyl

side chain of serine into a reactive electrophilic site, enabling chemists to perform nucleophilic

substitution reactions to introduce a wide array of functionalities, such as azides, thiols, or other

side chains, thereby creating unnatural amino acids within a peptide sequence. This guide

details a reliable, three-step synthetic pathway starting from L-serine, emphasizing the causal

chemistry behind each procedural choice to ensure reproducibility and high yield.
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Overall Synthetic Strategy
The preparation of Z-Ser(Tos)-Ome is accomplished through a logical three-step sequence

designed to selectively modify each functional group on the starting L-serine molecule. The

strategy is as follows:

N-Terminus Protection: The amine group of L-serine is first protected with a

benzyloxycarbonyl (Z or Cbz) group. The Z group is chosen for its stability under the

conditions required for the subsequent reactions and can be readily removed later by

catalytic hydrogenation.[3]

C-Terminus Esterification: The carboxylic acid is converted to a methyl ester (-OMe). This

step prevents the carboxylate from acting as a nucleophile and facilitates easier handling

and purification of the intermediates, which are often oils or low-melting solids.[4][5]

Side-Chain Tosylation: The final and key step is the selective tosylation of the primary

hydroxyl group on the serine side chain. This is achieved by reacting the intermediate, Z-Ser-

OMe, with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

This strategic sequence ensures that each functional group is addressed in a controlled

manner, preventing polymerization and other side reactions.

Step 1: N-Protection Step 2: Esterification Step 3: Tosylation

L-Serine Z-Ser-OH
 Benzyl Chloroformate (Z-Cl),

 NaOH, H₂O/Dioxane Z-Ser-OMe
 Methyl Iodide (CH₃I),

 K₂CO₃, DMF Z-Ser(Tos)-Ome
 Tosyl Chloride (TsCl),

 Pyridine, CH₂Cl₂
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Caption: Overall 3-step synthesis pathway for Z-Ser(Tos)-Ome.

Detailed Experimental Protocols
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Part 1: Synthesis of N-Benzyloxycarbonyl-L-serine (Z-
Ser-OH)
This initial step protects the nucleophilic amino group of L-serine to prevent its reaction in

subsequent steps. The Schotten-Baumann reaction conditions described are classic for N-

protection of amino acids.

Methodology:

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve L-

serine (31.5 g, 0.30 mol) in 620 mL of 1 N sodium hydroxide solution. Cool the flask in an

ice-water bath to 0-5 °C.

Addition of Protecting Group: To this cold, stirring solution, slowly add a solution of benzyl

chloroformate (Z-Cl) (56.3 g, 0.33 mol) in 280 mL of dioxane via an addition funnel over 30

minutes. The use of a biphasic system (water/dioxane) ensures all reagents remain in

solution.

Reaction: Allow the mixture to stir vigorously at 5 °C for 30 minutes, then let it warm to room

temperature and continue stirring for an additional 4 hours. The progress can be monitored

by Thin-Layer Chromatography (TLC) until the L-serine spot disappears.

Work-up and Isolation: a. Reduce the total volume by approximately half using a rotary

evaporator at 35-40 °C. b. Cool the remaining aqueous solution in an ice bath and acidify to

pH 2–3 by the slow addition of 1 N potassium bisulfate or 1 M HCl. A white precipitate of the

product will form. c. Extract the product into ethyl acetate (3 x 500 mL). d. Combine the

organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield Z-Ser-OH as a white solid or a colorless, viscous oil. The product

is typically used in the next step without further purification.

Part 2: Synthesis of N-Benzyloxycarbonyl-L-serine
Methyl Ester (Z-Ser-OMe)
With the amine protected, the carboxylic acid is esterified. This prevents it from interfering with

the final tosylation step and improves the solubility of the molecule in organic solvents used

later. The use of methyl iodide with a mild base is an effective method for this transformation.[4]
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Methodology:

Reaction Setup: Dissolve the crude Z-Ser-OH (approx. 0.16 mol) from the previous step in

150 mL of anhydrous N,N-Dimethylformamide (DMF) in a 500 mL round-bottom flask. Cool

the solution in an ice-water bath.

Base Addition: To the cold solution, add solid potassium carbonate (K₂CO₃) (24.3 g, 0.176

mol) in portions. Stir the suspension for 10-15 minutes.

Esterification: Add methyl iodide (20.0 mL, 0.32 mol) to the white suspension. (Caution:

Methyl iodide is toxic and a suspected carcinogen; handle only in a well-ventilated fume

hood). Continue stirring at 0 °C for 30 minutes.

Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature

for an additional 2-3 hours. Monitor for completion by TLC.[4]

Work-up and Purification: a. Filter the reaction mixture by suction to remove inorganic salts.

b. Partition the filtrate between ethyl acetate (300 mL) and water (300 mL). c. Wash the

organic phase with brine (2 x 300 mL), dry over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate under reduced pressure. d. The resulting product, Z-Ser-OMe (CAS

1676-81-9), is typically a pale oil and can be purified by silica gel chromatography if

necessary, though it is often sufficiently pure for the next step.[6]

Part 3: Synthesis of N-Benzyloxycarbonyl-O-tosyl-L-
serine Methyl Ester (Z-Ser(Tos)-Ome)
This is the culminating step where the hydroxyl side chain is activated. The choice of pyridine

as a base is strategic; it not only neutralizes the HCl byproduct of the reaction but also acts as

a nucleophilic catalyst, accelerating the reaction with tosyl chloride.[2]
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Tosylation Experimental Workflow

1. Dissolve Z-Ser-OMe
in anhydrous CH₂Cl₂

and cool to 0°C

2. Add Pyridine (base
and catalyst)

3. Add Tosyl Chloride
solution dropwise

4. Stir at 0°C, then
warm to RT. Monitor

by TLC.

5. Quench reaction with
cold water

6. Aqueous Work-up:
Wash with 1M HCl,
NaHCO₃, and Brine

7. Dry organic layer
(Na₂SO₄) and concentrate

8. Purify by recrystallization
or chromatography

9. Characterize final product:
NMR, MS, M.P.

Click to download full resolution via product page

Caption: Experimental workflow for the key tosylation step.
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Methodology:

Reaction Setup: Dissolve Z-Ser-OMe (approx. 0.1 mol, 25.3 g) in 250 mL of anhydrous

dichloromethane (CH₂Cl₂) in a 500 mL three-necked flask equipped with a dropping funnel

and nitrogen inlet. Cool the solution to -10 °C using an ice-salt bath.

Base Addition: Add anhydrous pyridine (12.1 mL, 0.15 mol) dropwise to the cold solution.

Tosylation: Dissolve p-toluenesulfonyl chloride (TsCl) (21.0 g, 0.11 mol) in 100 mL of

anhydrous CH₂Cl₂ and add this solution dropwise over 30 minutes, ensuring the internal

temperature does not rise above -5 °C.

Reaction: Stir the mixture at -10 °C to 0 °C for 4 hours, then allow it to warm to room

temperature and stir overnight. Monitor the reaction's progress by TLC.

Work-up and Purification: a. Pour the reaction mixture into 300 mL of ice-cold water and

separate the layers. b. Wash the organic layer sequentially with ice-cold 1 M HCl (2 x 200

mL) to remove pyridine, followed by saturated sodium bicarbonate solution (200 mL), and

finally brine (200 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the

solvent under reduced pressure. d. The crude product can be purified by recrystallization

from ethyl acetate/hexanes to yield Z-Ser(Tos)-Ome (CAS 1492-52-0) as a white crystalline

solid.[7][8]

Data Presentation & Characterization
Parameter Z-Ser-OH Z-Ser-OMe Z-Ser(Tos)-Ome

CAS Number 1145-80-8[9] 1676-81-9[6] 1492-52-0[7]

Molecular Formula C₁₁H₁₃NO₅ C₁₂H₁₅NO₅ C₁₉H₂₁NO₇S[8]

Molecular Weight 239.22 g/mol 253.25 g/mol [10] 407.44 g/mol [8]

Typical Yield >90% ~85-95% ~75-85%

Appearance White Solid / Oil Pale Amber Oil White Crystalline Solid

Characterization of Z-Ser(Tos)-Ome:
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¹H NMR: The proton NMR spectrum should confirm the presence of the Z group (aromatic

protons ~7.3 ppm, CH₂ ~5.1 ppm), the methyl ester (~3.7 ppm), the tosyl group (aromatic

protons ~7.4-7.8 ppm, methyl ~2.4 ppm), and the serine backbone protons.

Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak (e.g.,

[M+Na]⁺ at m/z 430.1).

Melting Point: A sharp melting point indicates high purity of the crystalline product.

Trustworthiness: A Self-Validating System
The protocols described herein form a self-validating system. The success of each step is

contingent on the purity of the preceding intermediate, which must be confirmed by TLC

analysis. The final product's identity and purity are unequivocally confirmed through a

combination of spectroscopic methods (NMR, MS) and physical properties (melting point),

ensuring that researchers are using a well-characterized and reliable reagent for subsequent

applications in peptide synthesis and modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_US_CB8733418.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8733418.aspx
https://www.chemsrc.com/en/cas/1492-52-0_900427.html
https://www.medchemexpress.com/z-ser-ome.html
https://www.benchchem.com/product/b2505265/docs#authored-by-a-senior-application-scientist
https://www.benchchem.com/product/b2505265/docs#authored-by-a-senior-application-scientist
https://www.benchchem.com/product/b2505265/docs#authored-by-a-senior-application-scientist
https://www.benchchem.com/product/b2505265/docs#authored-by-a-senior-application-scientist
https://www.benchchem.com/product/b2505265?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2505265?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2505265?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

